molecular formula C13H13N3O3 B3728400 methyl 3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate

methyl 3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate

Cat. No. B3728400
M. Wt: 259.26 g/mol
InChI Key: AKWIPSXPQIMQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of methyl 3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting certain enzymes or signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Methyl 3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity against various bacterial and fungal strains. This compound has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Methyl 3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is available in good yields. It also exhibits various biological activities, which make it a promising candidate for drug development. However, the compound has certain limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research on methyl 3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate. One of the areas of research could be the development of more efficient and cost-effective synthesis methods for the compound. Another area of research could be the evaluation of the compound's potential as a drug candidate for the treatment of various diseases. Further studies could also be conducted to elucidate the mechanism of action of the compound and to explore its potential as a lead compound for the development of novel drugs.

Scientific Research Applications

Methyl 3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, and antitumor properties. This compound has also been evaluated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

methyl 3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-6-11(17)16-13(14-8)15-10-5-3-4-9(7-10)12(18)19-2/h3-7H,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWIPSXPQIMQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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